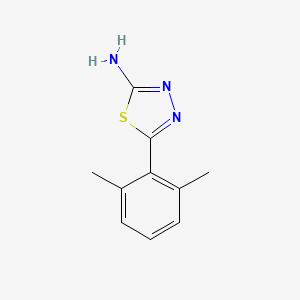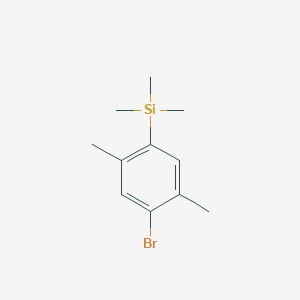
(4-Bromo-2,5-dimethylphenyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-2,5-dimethylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H17BrSi. It is commonly used in organic synthesis due to its unique reactivity and stability. The compound features a bromine atom and two methyl groups attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This structure imparts specific chemical properties that make it valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
(4-Bromo-2,5-dimethylphenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2,5-dimethylphenylmagnesium bromide with trimethylchlorosilane. This reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The process requires careful control of reaction conditions, including temperature, solvent, and reactant concentrations, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(4-Bromo-2,5-dimethylphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or organolithium compounds are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though care must be taken to avoid over-oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of the phenyl ring with another aromatic ring.
科学研究应用
Chemistry
In chemistry, (4-Bromo-2,5-dimethylphenyl)trimethylsilane is used as a building block in the synthesis of more complex molecules. Its reactivity makes it suitable for use in various organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine
While specific biological and medicinal applications of this compound are less common, its derivatives may be used in the development of pharmaceuticals and biologically active compounds. The compound’s ability to undergo selective reactions makes it valuable in medicinal chemistry for the synthesis of drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in the synthesis of advanced materials, such as polymers and electronic components, highlights its importance in various industrial applications.
作用机制
The mechanism by which (4-Bromo-2,5-dimethylphenyl)trimethylsilane exerts its effects is primarily through its reactivity in chemical reactions. The bromine atom and trimethylsilyl group provide sites for nucleophilic attack and coupling reactions, respectively. The molecular targets and pathways involved depend on the specific reaction and application, with the compound often serving as an intermediate or reagent in the synthesis of more complex molecules.
相似化合物的比较
Similar Compounds
(4-Bromophenylethynyl)trimethylsilane: Similar in structure but with an ethynyl group instead of methyl groups.
(4-Iodophenylethynyl)trimethylsilane: Contains an iodine atom instead of bromine.
(4-Bromo-2,5-dimethylaniline): Similar phenyl ring substitution but with an amino group instead of a trimethylsilyl group.
Uniqueness
(4-Bromo-2,5-dimethylphenyl)trimethylsilane is unique due to its combination of a bromine atom and trimethylsilyl group, which imparts specific reactivity and stability. This makes it particularly valuable in synthetic organic chemistry for the formation of complex molecules through selective reactions.
属性
分子式 |
C11H17BrSi |
|---|---|
分子量 |
257.24 g/mol |
IUPAC 名称 |
(4-bromo-2,5-dimethylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H17BrSi/c1-8-7-11(13(3,4)5)9(2)6-10(8)12/h6-7H,1-5H3 |
InChI 键 |
NZWDLFCJGYCHRD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1Br)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


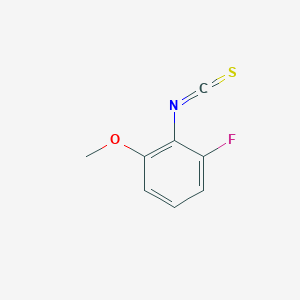
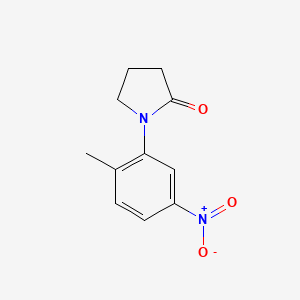
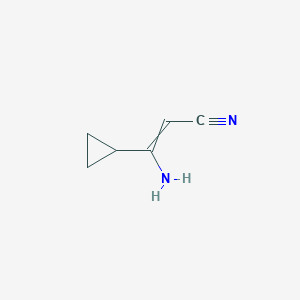
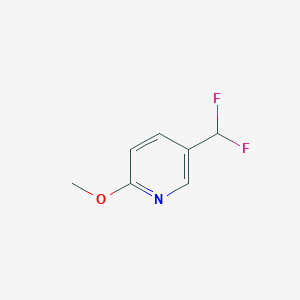
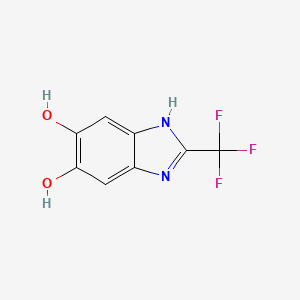
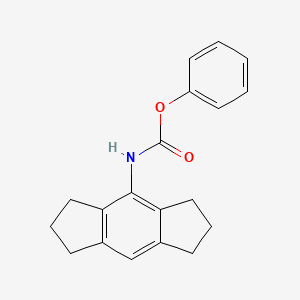




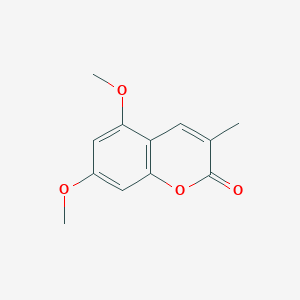
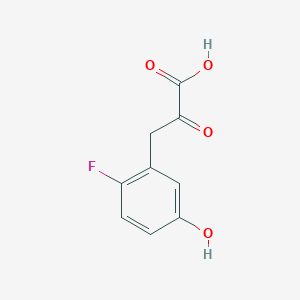
![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)
